2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate
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Overview
Description
2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate is a complex organic compound that features a unique combination of indole, quinoxaline, and furan moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and quinoxaline intermediates, followed by their coupling and subsequent esterification with 5-bromofuran-2-carboxylic acid.
Synthesis of Indole Intermediate: The indole intermediate can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Synthesis of Quinoxaline Intermediate: The quinoxaline intermediate can be prepared by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling Reaction: The indole and quinoxaline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the indoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antiviral research.
Materials Science: Its heterocyclic structure may impart useful electronic properties, making it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole and quinoxaline moieties are known to bind to various biological targets, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which are known for their biological activities.
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylic acid and quinoxaline-1,4-dioxide, which have applications in medicinal chemistry and materials science.
Uniqueness
2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate is unique due to its combination of indole, quinoxaline, and furan moieties. This structural complexity may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H16BrN3O3 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-(7-methylindolo[3,2-b]quinoxalin-6-yl)ethyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C22H16BrN3O3/c1-13-5-4-6-14-19-21(25-16-8-3-2-7-15(16)24-19)26(20(13)14)11-12-28-22(27)17-9-10-18(23)29-17/h2-10H,11-12H2,1H3 |
InChI Key |
GYLSYXWRAUQGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC(=O)C5=CC=C(O5)Br |
Origin of Product |
United States |
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